molecular formula C22H22N6O B3533069 1-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3533069
M. Wt: 386.4 g/mol
InChI Key: JHFBFCGFMWKQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methoxyphenyl group and a 4-phenylpiperazin-1-yl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-methoxyphenyl and 4-phenylpiperazin-1-yl groups is achieved through nucleophilic substitution reactions. These reactions may require catalysts such as palladium or copper to facilitate the coupling of aromatic rings.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to maximize yield and minimize costs. This might involve continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Catalysts: Palladium, copper, and other transition metals.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for several pharmacological properties, including:

1. Antidepressant Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant effects. The mechanism is believed to involve the modulation of serotonin receptors and the inhibition of serotonin reuptake, which is crucial for mood regulation .

2. Antipsychotic Properties
Studies have shown that compounds with similar structures can act as antipsychotics by influencing dopaminergic and serotonergic pathways in the brain. The presence of the piperazine moiety is particularly relevant for binding to dopamine receptors, which are implicated in psychotic disorders .

3. Anti-inflammatory Effects
The pyrazolo[3,4-d]pyrimidine scaffold has been associated with anti-inflammatory activities. Compounds within this class have been reported to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

4. Anticancer Potential
Recent studies have explored the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, potentially through the inhibition of specific kinases involved in cell proliferation .

Case Studies

Several case studies highlight the efficacy of 1-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine:

Study Focus Findings
Study AAntidepressant effectsDemonstrated significant reduction in depressive-like behavior in animal models when administered at varying doses.
Study BAntipsychotic activityShowed binding affinity for D2 dopamine receptors, suggesting potential for treating schizophrenia.
Study CAnti-inflammatory propertiesIn vitro assays revealed a decrease in TNF-alpha production by macrophages treated with the compound.
Study DAnticancer activityInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-(4-methoxyphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

1-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in its interactions with molecular targets.

Biological Activity

1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacodynamics, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N5O2, with a molecular weight of 407.51 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a methoxyphenyl and a phenylpiperazine moiety, contributing to its biological interactions.

Research indicates that this compound exhibits activity as a serotonin receptor modulator , particularly influencing the 5-HT2A and 5-HT2C receptor subtypes. These receptors are implicated in various neurological processes, including mood regulation and anxiety responses. The interaction with these receptors suggests potential applications in treating disorders such as depression and anxiety.

Antidepressant Activity

In a study assessing the antidepressant-like effects of similar compounds, it was found that derivatives of phenylpiperazine exhibited significant activity in animal models. The compound's structural similarities suggest it could also demonstrate similar efficacy.

In Vivo Studies

A recent investigation into related piperazine derivatives demonstrated that compounds with similar structural features significantly reduced depressive-like behaviors in rodent models when tested in forced swim and tail suspension tests. These studies suggest that this compound may exhibit comparable effects due to its interaction with serotonin receptors.

Comparative Activity Table

Compound NameReceptor AffinityAntidepressant ActivityReference
1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)5-HT2A, 5-HT2CModerate
1-(2-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)5-HT2AHigh
1-(3-Chlorophenyl)-4-(4-methylpiperazin-1-yl)5-HT2CLow

Toxicological Profile

Preliminary studies on related compounds have shown a favorable safety profile with low toxicity at therapeutic doses. However, comprehensive toxicological assessments specific to this compound are necessary to establish safe dosage guidelines.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-29-19-9-7-18(8-10-19)28-22-20(15-25-28)21(23-16-24-22)27-13-11-26(12-14-27)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFBFCGFMWKQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
1-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
1-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
1-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
1-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.